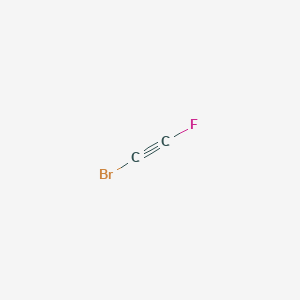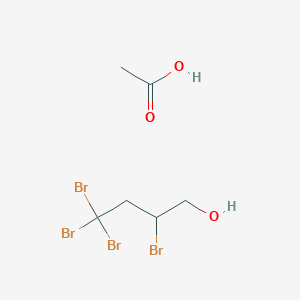
Acetic acid;2,4,4,4-tetrabromobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,4,4,4-tetrabromobutan-1-ol is a chemical compound with the molecular formula C6H8Br4O3 It is a derivative of butanol, where the butanol is substituted with four bromine atoms and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrabromobutan-1-ol typically involves the bromination of butanol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective bromination of the butanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The esterification step is usually carried out in the presence of an acid catalyst to facilitate the formation of the acetate ester.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,4,4,4-tetrabromobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated butanol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,4,4,4-tetrabromobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2,4,4,4-tetrabromobutan-1-ol involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4,4-Tetrabromobutan-1-ol: This compound lacks the acetate group but shares the brominated butanol structure.
Acetic acid;2,4,4-tribromobutan-1-ol: Similar to the target compound but with one less bromine atom.
Uniqueness
Acetic acid;2,4,4,4-tetrabromobutan-1-ol is unique due to the presence of both the acetate group and the four bromine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
138972-06-2 |
|---|---|
Molekularformel |
C6H10Br4O3 |
Molekulargewicht |
449.76 g/mol |
IUPAC-Name |
acetic acid;2,4,4,4-tetrabromobutan-1-ol |
InChI |
InChI=1S/C4H6Br4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
InChI-Schlüssel |
SMUHIMCXKPROGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(C(CO)Br)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
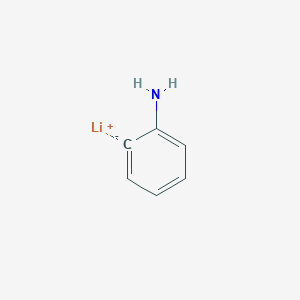
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
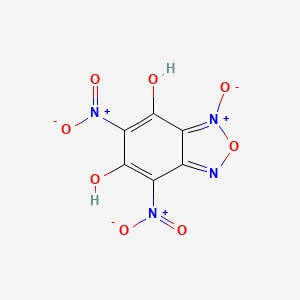

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)

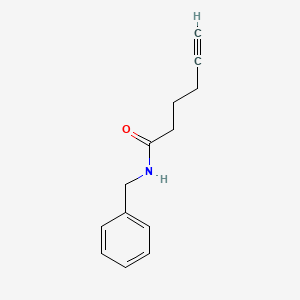
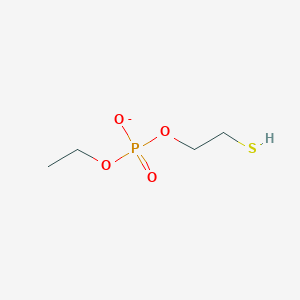
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
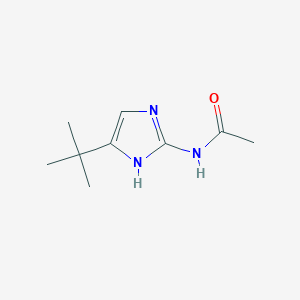
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)
